molecular formula C12H22N2O4 B7900376 1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate

货号: B7900376
分子量: 258.31 g/mol
InChI 键: BEOGYMDIRWHZBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and an amino group at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and chiral scaffolds for drug discovery . Its structural versatility allows for modifications at the amino group and ester positions, enabling tailored physicochemical and pharmacological properties.

属性

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGYMDIRWHZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Dual Carbamate Installation

The simultaneous introduction of Boc and methyl ester groups is achieved via stepwise acylation:

  • Boc protection : Treatment of 5-aminopiperidine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–25°C for 4–12 hours.

  • Methyl esterification : Reaction with methyl chloroformate in the presence of a base (e.g., NaOH) yields the 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate intermediate.

Example Protocol :

  • Substrate : 5-Nitro-piperidine-3-carboxylic acid (1.0 equiv).

  • Reagents : Boc₂O (1.2 equiv), methyl chloroformate (1.5 equiv), triethylamine (2.0 equiv).

  • Conditions : DCM, 0°C to room temperature, 12 hours.

  • Yield : 85–92%.

Amino Group Introduction via Catalytic Hydrogenation

Nitro Group Reduction

The 5-nitro intermediate is reduced to the amine using catalytic hydrogenation:

  • Catalyst : 10 wt% Pd(OH)₂/C or Rh/C.

  • Conditions : H₂ (1–5 atm), methanol or ethanol, 20–50°C, 12–24 hours.

  • Yield : 65–89%.

Critical Parameters :

  • Catalyst loading : 5–10% by weight relative to substrate.

  • Acid additives : Acetic acid (0.5–1.0 equiv) enhances selectivity by preventing over-reduction.

Selective Deprotection of Alkoxycarbonyl Groups

Base-Mediated Deprotection

Selective removal of the alkoxycarbonyl group from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate is achieved using strong bases:

  • Reagents : NaOH, KOH, or LiOH in aqueous methanol or ethanol.

  • Conditions : 50–120°C, 30 minutes to 5 hours.

  • Mechanism : Hydrolysis of the alkoxycarbonyl moiety to liberate the primary amine.

Example :

  • Substrate : tert-Butyl 3-(ethoxycarbonylamino)piperidine-1-carboxylate.

  • Base : 2M NaOH (3.0 equiv).

  • Temperature : 80°C, 2 hours.

  • Yield : 78%.

Reductive Amination for Amino Group Installation

Aldehyde Condensation and Borohydride Reduction

For substrates lacking direct nitro groups, reductive amination offers an alternative:

  • Condensation : Reaction of 5-keto-piperidine dicarboxylate with ammonia or ammonium acetate in methanol.

  • Reduction : Sodium triacetoxyborohydride (STAB) or NaBH₃CN in dichloroethane (DCE) at 0–25°C.

Optimized Protocol :

  • Substrate : 1-Tert-butyl 3-methyl 5-oxo-piperidine-1,3-dicarboxylate.

  • Reagents : NH₄OAc (3.0 equiv), STAB (1.5 equiv).

  • Conditions : Methanol, 25°C, 6 hours.

  • Yield : 70–75%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Nitro Reduction Nitration → Hydrogenation65–89%High selectivity, scalableRequires nitro intermediate synthesis
Reductive Amination Aldehyde condensation → STAB reduction70–75%Avoids nitro intermediatesSensitive to steric hindrance
Base Deprotection Alkoxycarbonyl hydrolysis75–78%Mild conditions, no catalystsLimited to protected precursors

化学反应分析

Types of Reactions

1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

科学研究应用

1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, stereochemistry, and functional group effects.

Stereochemical Variants

Compound Name CAS Number Key Features Impact on Properties/Applications Source
1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate 1263197-89-2 (3S,5R) stereochemistry Altered stereochemistry affects receptor binding and enantioselectivity in catalysis . [17]
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate 869564-48-7 Trans-configuration at positions 1,2 Enhanced metabolic stability compared to cis-isomers . [15]

Key Insight : Stereochemistry significantly influences biological activity and synthetic utility. For example, the (3S,5R) configuration in JR-0196 (CAS 1263197-89-2) is preferred in asymmetric synthesis due to its high enantiomeric excess (95% purity) .

Functional Group Modifications

Compound Name CAS Number Substituent Change Impact on Properties/Applications Source
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate 1246442-45-4 –NH2 replaced with –OH at position 5 Reduced basicity; increased hydrogen-bonding capacity for solubility enhancement . [19]
1-tert-Butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate 1365887-44-0 –NH2 replaced with –CH3 at position 5 Increased lipophilicity (logP ~2.8) improves membrane permeability . [20]
1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate 1356338-61-8 –CH3 ester replaced with –CH2CH3; –F at position 5 Fluorine enhances metabolic stability; ethyl ester prolongs half-life . [14]

Key Insight : Functional group substitutions directly modulate solubility, stability, and bioavailability. For instance, fluorination at position 5 (CAS 1356338-61-8) improves resistance to cytochrome P450 oxidation .

Salt Forms and Derivatives

Compound Name CAS Number Derivative/Salt Form Impact on Properties/Applications Source
1-(tert-Butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride 2920205-91-8 Hydrochloride salt Improved aqueous solubility (>50 mg/mL) for intravenous formulations . [18]
1-tert-Butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate 1823256-51-4 Trifluoromethyl group at position 3 Enhanced electrophilicity for nucleophilic substitution reactions . [16]

Key Insight : Salt formation (e.g., hydrochloride) is a common strategy to optimize pharmacokinetics, while electron-withdrawing groups like –CF3 (CAS 1823256-51-4) enhance reactivity in cross-coupling reactions .

生物活性

1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate, with the molecular formula C₁₂H₂₂N₂O₄ and a molar mass of approximately 258.31 g/mol, is a piperidine derivative notable for its dual carboxylate functional groups and specific stereochemistry (3R,5S) . This compound has garnered attention in medicinal chemistry, particularly for its potential applications in pain management and neurological disorders.

The compound's structure includes:

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molar Mass : 258.31 g/mol
  • Chirality : (3R,5S) configuration, which is crucial for its biological activity.

Research indicates that 1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate interacts with the nociceptin/orphanin FQ receptor (NOP), which plays a significant role in pain modulation and stress responses. This interaction suggests that the compound may serve as an antagonist at these receptors, providing insights into mechanisms of analgesia .

Pain Management

Studies have demonstrated that derivatives of this compound could potentially act as effective analgesics. The ability to modulate nociceptive pathways positions it as a candidate for developing new treatments for chronic pain conditions. The pharmacodynamics of this compound are under investigation to understand its binding affinity and efficacy compared to existing analgesics .

Neuroprotective Effects

In addition to pain management, there is emerging evidence suggesting neuroprotective properties. For instance, preliminary studies indicate that compounds similar to 1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate may inhibit amyloid-beta aggregation, which is implicated in neurodegenerative diseases like Alzheimer's . This could position the compound as a potential therapeutic agent in cognitive disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between related compounds:

Compound NameMolecular FormulaUnique Features
1-tert-butyl 3-methyl piperidine-1,3-dicarboxylateC₁₂H₂₁N₁O₄Lacks amino substitution
1-tert-butyl 4-methyl piperidine-1,4-dicarboxylateC₁₂H₂₁N₁O₄Different position of methyl group
Nociceptin receptor antagonist derivativesVariesDesigned specifically for receptor interaction

The unique stereochemistry and dual carboxylate functionality of 1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate enhance its interaction profile with biological targets compared to other similar compounds. This specificity may lead to improved selectivity and reduced side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : Research has shown that the compound exhibits moderate protective effects against astrocyte cell death induced by amyloid-beta peptides. In these studies, cell viability improved significantly when treated with the compound alongside amyloid-beta .
  • In Vivo Models : Animal models resembling Alzheimer's pathology have been employed to evaluate the efficacy of this compound in reducing amyloid-beta deposition. Although results showed some reduction in plaque formation, further studies are needed to establish significant differences compared to control treatments .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate to maximize yield?

  • Methodological Answer : Multi-step synthesis typically involves Boc protection strategies, palladium-catalyzed couplings, and acid-mediated deprotection. For example, palladium(II) acetate with tert-butyl XPhos ligand in tert-butyl alcohol under inert atmospheres achieves efficient coupling (40–100°C, 5.5 h). Yields improve with precise temperature control and stoichiometric use of cesium carbonate as a base . Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How can intermediates be stabilized during synthesis to prevent degradation?

  • Methodological Answer : Moisture-sensitive intermediates (e.g., iodomethyl derivatives) require anhydrous conditions (N₂ atmosphere) and low-temperature storage (−20°C). Use aprotic solvents like DMF or THF to minimize hydrolysis. For amino-protected intermediates, avoid prolonged exposure to acidic conditions to prevent premature deprotection .

Q. What purification techniques are effective for isolating the final product?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., EtOAc/H₂O) with silica gel chromatography. For crystalline products, recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral piperidine derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., (2R,4R)-2-methylpiperidine scaffolds) or asymmetric catalysis (e.g., palladium with chiral ligands) enforce stereochemistry. Computational modeling (DFT) predicts transition states to guide catalyst selection. Post-synthesis, X-ray crystallography validates stereochemical outcomes .

Q. What computational tools aid in designing novel reaction pathways for this compound?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., IRC calculations) and machine learning models (ICReDD’s approach) optimize reaction parameters. For example, automated platforms integrate real-time NMR and mass spectrometry to screen conditions (e.g., solvent polarity, catalyst loading) .

Q. How should conflicting characterization data (e.g., NMR vs. LCMS) be resolved?

  • Methodological Answer : Cross-validate with complementary techniques:

  • NMR : Detect residual solvents or rotamers causing peak splitting. Use deuterated DMSO for amino protons.
  • LCMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. Adjust ionization methods (ESI vs. APCI) to reduce noise .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereoisomerism .

Q. What strategies minimize side reactions in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer : Sequential protection/deprotection (e.g., tert-butyl for amines, methyl esters for carboxylates) prevents cross-reactivity. For example, use HCl/dioxane (20–50°C) for Boc deprotection without affecting methyl esters. Monitor reaction progress via in-situ IR to detect intermediate formation .

Q. How does solvent choice impact functional group compatibility in catalytic steps?

  • Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions (e.g., iodide displacement). For Pd-catalyzed couplings, tert-butyl alcohol improves ligand solubility and reduces side-product formation. Avoid protic solvents in lithium diisopropylamide (LDA)-mediated deprotonation to prevent quenching .

Safety & Best Practices

  • Handling Amino Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritants. Quench reactive intermediates (e.g., iodomethyl compounds) with sodium thiosulfate before disposal .
  • Storage : Store Boc-protected derivatives at −20°C under nitrogen. Avoid exposure to moisture or strong acids to prevent decomposition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。